molecular formula C28H23FN2O7 B2663187 N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866588-68-3

N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2663187
CAS No.: 866588-68-3
M. Wt: 518.497
InChI Key: PAURNNBLBPUKFN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C28H23FN2O7 and its molecular weight is 518.497. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A dioxin ring system.
  • A quinoline moiety.
  • A fluorobenzoyl substituent.
  • Dimethoxyphenyl group.

The molecular formula is C28H23FN2O5C_{28}H_{23}FN_2O_5 with a molecular weight of approximately 470.49 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.8

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It showed promising results against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Inhibition of Topoisomerases : The quinoline structure is known to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers like caspase activation and PARP cleavage .
  • Antibacterial Efficacy : In a comparative study with standard antibiotics like ampicillin and ciprofloxacin, this compound exhibited lower MIC values against resistant strains of Staphylococcus aureus .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O7/c1-35-18-7-8-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-22(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAURNNBLBPUKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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